5alpha-Androst-16-en-3-one
Description
5α-Androst-16-en-3-one (CAS: 18339-16-7), commonly termed androstenone, is a steroidal pheromone with a molecular formula of C₁₉H₂₈O and a molecular weight of 272.4 g/mol . It exists as a crystalline solid, soluble in organic solvents like ethanol (10 mg/mL), DMSO (15 mg/mL), and dimethyl formamide (25 mg/mL) . Structurally, it features a 5α-reduced androstane skeleton with a double bond at C16 and a ketone group at C2.
Androstenone is a key contributor to "boar taint," an off-odor in pork from uncastrated male pigs, and is detected in human axillary sweat, where its production is linked to bacterial metabolism of precursors like 16-androstenes . In pigs, it binds to high-affinity receptors in sow olfactory mucosa, triggering mating behaviors . Humans exhibit variable sensitivity to its musk-like odor, with some individuals anosmic to the compound despite its neuroactive effects .
Properties
IUPAC Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMLYAGWXSTQI-QYXZOKGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040965 | |
| Record name | Androstenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
371.00 to 372.00 °C. @ 760.00 mm Hg | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18339-16-7 | |
| Record name | Androstenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-16-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5α-androst-16-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5.ALPHA.-ANDROST-16-EN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWD3D5941J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 - 141 °C | |
| Record name | 5alpha-Androst-16-en-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Enzymatic Conversion of Pregnenolone
The biosynthesis of 5α-androst-16-en-3-one in boar testis tissue begins with pregnenolone, a C21 steroid precursor. Incubations of [4-14C]pregnenolone with fresh or frozen boar testis homogenates yield androsta-5,16-dien-3β-ol (8%) and 5α-androst-16-en-3β-ol (2%). NADPH is essential for the initial hydroxylation and dehydrogenation steps, while NAD+ facilitates the oxidation of the 3β-hydroxyl group to a ketone.
Oxidation of Androsta-5,16-dien-3β-ol
When [4-14C]androsta-5,16-dien-3β-ol is incubated with boar testis preparations in the presence of NAD+, it undergoes oxidation to androsta-4,16-dien-3-one (31% yield). This reaction highlights the role of NAD+-dependent dehydrogenases in introducing the 3-keto functionality. Conversely, NADPH promotes reduction pathways, yielding 5α-androst-16-en-3β-ol (4%).
Substrate Specificity and Cofactor Dependence
The boar testis system exhibits strict cofactor specificity:
-
NADPH : Required for initial Δ5→Δ4 isomerization and 17,20-lyase activity.
-
NAD+ : Drives 3β-hydroxysteroid dehydrogenase activity to form the 3-keto group.
Chemical Synthesis from Steroidal Precursors
Oxidation of 5α-Androst-16-en-3α/β-ol
5α-Androst-16-en-3α-ol (androstenol, CAS 1153-51-1) and its 3β-epimer serve as direct precursors to androstenone. Industrial routes employ oxidizing agents to convert the 3-hydroxyl group to a ketone.
Oxidizing Agents and Conditions
Yield Optimization
Bench-scale oxidations of androstenol (3α/β-OH) report yields exceeding 70% under anhydrous conditions. Industrial protocols prioritize PCC due to its mildness and compatibility with sensitive steroidal frameworks.
Industrial-Scale Production and Purification
| Parameter | Value/Range | Purpose |
|---|---|---|
| Temperature | 20–25°C | Minimize thermal degradation |
| Solvent | Dichloromethane | Enhance PCC solubility |
| Reaction Time | 4–6 hours | Ensure complete oxidation |
Chemical Reactions Analysis
Types of Reactions: 5A-androsta-16-ene-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Role and Mechanism of Action
5alpha-Androst-16-en-3-one, commonly referred to as androstenone , is predominantly found in the saliva of male pigs and is known to influence reproductive behaviors in sows. It acts as a pheromone, triggering specific responses that facilitate mating behaviors. Research indicates that this compound binds to olfactory receptors in sows, leading to behavioral changes that enhance reproductive success.
Receptor Binding Studies
Studies have demonstrated that this compound binds with high affinity to specific receptors in the olfactory mucosa of sows. The binding affinity constant (Ka) has been reported at approximately with a binding site concentration of about . This high affinity suggests that even low concentrations can elicit significant physiological responses.
Applications in Animal Behavior Studies
The study of this compound extends beyond its role in swine reproduction. It has been utilized to investigate pheromonal communication in other species and its implications for social behavior.
Pheromonal Influence on Reproductive Behavior
Research has shown that exposure to androstenone can affect the pulsatile secretion of hormones such as luteinizing hormone (LH) in females, impacting reproductive cycles . This highlights the potential for using androstenone in managing breeding programs in livestock.
Implications for Human Health
While primarily studied in animals, the implications of this compound extend to human health research, particularly concerning its effects on hormonal regulation and potential applications in understanding human pheromonal communication.
Hormonal Regulation
Studies suggest that androstenone may influence hormonal pathways in humans, although results are mixed regarding its effects on menstrual synchrony and olfactory sensitivity among women . Understanding these interactions could lead to insights into human reproductive health and social dynamics.
Methodological Approaches
Research on this compound employs various methodologies, including:
- Binding Assays : To determine receptor affinities and specific binding characteristics.
- Gas Chromatography-Mass Spectrometry (GC-MS) : For quantifying metabolites and studying biosynthesis pathways .
- Behavioral Studies : Assessing the impact of pheromones on animal behavior through controlled exposure experiments.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5A-androsta-16-ene-3-one involves its interaction with specific olfactory receptors in the nasal cavity. In pigs, it binds to receptors in the vomeronasal organ, triggering a cascade of neural signals that lead to behavioral changes in females . In humans, its effects are less well understood, but it is believed to influence social and sexual behavior through similar olfactory pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Binding Affinity Constants of Androstenone and Analogues
| Compound | Kₐ (M⁻¹) | Receptor Specificity |
|---|---|---|
| 5α-Androst-16-en-3-one | 8.3 × 10⁸ | High (sow olfactory) |
| 5α-Androst-16-en-3α-ol | 8.4 × 10⁸ | High (sow olfactory) |
| 17β-Hydroxy-5α-androstan-3-one | Non-specific | Low/none |
Table 3: Sensory Thresholds in Humans
| Compound | Detection Threshold (ppm) | Population Variability |
|---|---|---|
| 5α-Androst-16-en-3-one | 0.2–2.0 | High (30% anosmic) |
| Trimethylamine | 0.01–0.1 | Low |
Key Research Findings
- Receptor Binding: Androstenone and its 3α-ol analogue share identical receptor-binding mechanisms in sows, suggesting evolutionary conservation of pheromone signaling .
- Human Perception: Despite anosmia in some individuals, androstenone activates the orbitofrontal cortex similarly to conscious odorants like phenylethyl alcohol, indicating subconscious processing .
- Microbial Role: Bacterial action in human axillae is critical for androstenone production, as shown by reduced levels after antiseptic treatment (P = 0.000014) .
Biological Activity
5alpha-Androst-16-en-3-one, commonly referred to as androstenone, is a steroidal compound that exhibits significant biological activity, particularly in the context of pheromonal signaling and neurosteroid function. This article delves into its biosynthesis, mechanisms of action, physiological effects, and implications in both human and animal studies, supported by relevant data tables and research findings.
Biosynthesis and Metabolism
Androstenone is synthesized primarily in the testes of males and can also be produced in the adrenal glands and ovaries. The biosynthetic pathway begins with pregnenolone, which is converted through several enzymatic steps involving CYP17A1 and 3β-hydroxysteroid dehydrogenase to produce androstadienol, which is subsequently converted into androstenone via 5α-reductase activity .
Table 1: Key Enzymatic Conversions in Androstenone Biosynthesis
| Precursor | Enzyme | Product |
|---|---|---|
| Pregnenolone | CYP17A1 | Androstadienol |
| Androstadienol | 5α-Reductase | Androstenone |
| Androstenone | 3α-Hydroxysteroid Dehydrogenase | Androstenol |
Androstenone functions as a pheromone and has been shown to modulate GABA(A) receptors, enhancing GABAergic neurotransmission. In vitro studies have demonstrated that androstenone acts as a positive allosteric modulator of these receptors, leading to increased inhibitory postsynaptic currents in neuronal cultures .
Neurosteroid Activity
Research indicates that androstenone enhances GABA-activated currents with an effective concentration (EC50) ranging from 0.4 µM to 1.4 µM depending on the cellular context . Additionally, systemic administration in animal models has shown anxiolytic effects, suggesting potential therapeutic applications in anxiety disorders.
Pheromonal Properties
Androstenone is recognized for its role as a pheromone in various species, influencing reproductive behaviors. In humans, it has been linked to menstrual synchrony among women living together, indicating its potential role in social and reproductive signaling .
Table 2: Pheromonal Effects of Androstenone
| Study Reference | Subject Type | Observed Effect |
|---|---|---|
| College Dormitory | Menstrual synchrony among roommates | |
| Mice | Anxiolytic-like effects in behavioral tests | |
| Pigs | Increased olfactory cilia activity |
Binding Affinity and Olfactory Perception
Studies have demonstrated high-affinity binding of androstenone to olfactory receptors in pigs, with binding constants indicating significant interaction with olfactory cilia . This suggests that androstenone may play a crucial role in olfactory-mediated behaviors related to mating and social interactions.
Table 3: Binding Characteristics of Androstenone
| Species | Binding Affinity (Ka) | Notes |
|---|---|---|
| Porcine | ~2 x 10^8 M^-1 | High specificity for olfactory receptors |
| Rat | ~25% of porcine binding | Lower sensitivity compared to pigs |
Case Studies and Research Findings
A comprehensive study involving over 800 participants from central Russia assessed the olfactory perception of androstenone. The results indicated that the ability to detect androstenone varied significantly among individuals, with implications for understanding human pheromone sensitivity .
Q & A
Q. What are the established methodologies for synthesizing 5α-Androst-16-en-3-one in laboratory settings?
The biosynthesis of 5α-Androst-16-en-3-one involves enzymatic pathways in boar testis homogenates, where androsta-4,16-dien-3-one is reduced using cofactors like NADPH or NADH to yield 5α-androst-16-en-3α-ol and 5α-androst-16-en-3β-ol. These alcohols are intermediates that can be oxidized to form the final compound. Fresh tissue is critical for optimal yields, as prolonged storage disrupts enzymatic activity . For in vitro synthesis, protocols often use progesterone as a precursor, with gas chromatography-mass spectrometry (GC-MS) to confirm product identity and purity .
Q. How is 5α-Androst-16-en-3-one detected and quantified in biological samples?
Radioimmunoassay (RIA) is a foundational method for detecting 5α-Androst-16-en-3-one in porcine adipose tissue, offering high sensitivity for trace concentrations . Advanced techniques like GC-MS are preferred for specificity, especially in olfactory studies, where the compound’s volatility requires headspace sampling or solid-phase microextraction (SPME) to minimize degradation . Quantification standards should be calibrated against certified reference materials (e.g., ISO17034-certified standards) to ensure accuracy .
Q. What are the primary biological roles of 5α-Androst-16-en-3-one in animal systems?
The compound acts as a pheromone in boars, triggering reproductive behaviors in sows. Its presence in adipose tissue correlates with sexual maturity (≥200 lb live weight) and is absent in castrated hogs or gilts . In humans, it is associated with social signaling, though its effects are context-dependent and may elicit perceptions of dominance or aggression .
Advanced Research Questions
Q. How do contradictions in enzymatic pathway data impact the reproducibility of 5α-Androst-16-en-3-one biosynthesis studies?
Discrepancies arise from cofactor specificity: NADPH yields 23% 3α-alcohol, while NADH produces 74% 3β-alcohol, with no interconversion between the two . Researchers must standardize cofactor selection and tissue freshness to ensure replicability. Storage at -20°C disrupts pathways involving androsta-4,16-dien-3-one, highlighting the need for controlled experimental conditions .
Q. What methodological challenges exist in analyzing 5α-Androst-16-en-3-one’s olfactory effects across species?
Human studies face subjectivity due to genetic variations in olfactory receptor OR7D4, which mediates sensitivity to the compound. Experimental designs should incorporate double-blind protocols and standardized odor descriptors (e.g., "perspiration" or "urine") to reduce bias . Cross-species comparisons require caution, as boar taint studies cannot directly extrapolate to human behavioral contexts .
Q. How can researchers resolve inconsistencies in toxicity data for 5α-Androst-16-en-3-one?
Safety data sheets (SDS) report low acute toxicity but lack comprehensive ecotoxicological profiles . Contradictions in flammability ratings (e.g., NFPA vs. OSHA classifications) necessitate adherence to precautionary measures: avoid dust generation, use PPE, and store in inert atmospheres . Long-term exposure studies are limited, so researchers should prioritize containment and monitor decomposition byproducts like carbon oxides .
Q. What statistical frameworks are recommended for validating 5α-Androst-16-en-3-one’s role in pheromone-mediated behaviors?
Mixed-methodology approaches are ideal. Quantitative measures (e.g., GC-MS concentration curves) can correlate with qualitative behavioral assays (e.g., ethograms of mating responses). Triangulation of data from surveys, interviews, and physiological measurements enhances validity . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address both mechanistic and ecological dimensions .
Methodological Guidelines
Q. What protocols ensure safe handling and storage of 5α-Androst-16-en-3-one in laboratory environments?
- Storage : Keep in airtight containers at -20°C, away from oxidizing agents .
- Handling : Use chemical-resistant gloves (nitrile) and fume hoods to prevent inhalation. Contaminated clothing must be removed immediately .
- Waste Disposal : Follow EPA guidelines for steroid waste, as the compound is not TSCA-listed but requires R&D-specific disposal .
Q. How should researchers address volatility-related data loss in gas chromatography workflows?
Derivatization with trimethylsilyl (TMS) reagents stabilizes the compound pre-injection. Internal standards (e.g., deuterated analogs) correct for recovery inefficiencies during SPME or liquid-liquid extraction .
Q. What ethical considerations apply to human studies involving 5α-Androst-16-en-3-one?
Informed consent must disclose potential olfactory discomfort (e.g., "sweat-like" odor). Studies should exclude participants with OR7D4 polymorphisms to avoid skewed results. Ethical review boards must approve protocols, particularly for dual-use research (e.g., pheromone-based marketing) .
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
